molecular formula C11H12ClN3S B15237430 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B15237430
M. Wt: 253.75 g/mol
InChI Key: SCWHAFYHDCGWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining a thieno[3,2-D]pyrimidine core with a cycloheptane ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-D]pyrimidine derivative with a cycloheptane derivative in the presence of a chlorinating agent . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

6-chloro-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-4-amine

InChI

InChI=1S/C11H12ClN3S/c12-10-9-8(14-11(13)15-10)6-4-2-1-3-5-7(6)16-9/h1-5H2,(H2,13,14,15)

InChI Key

SCWHAFYHDCGWNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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